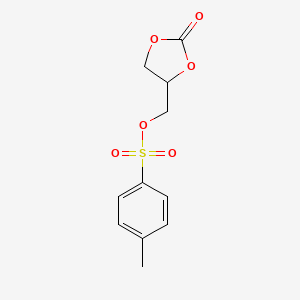
(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
Descripción general
Descripción
“(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” is a compound with the molecular formula C8H10O5 . It’s a variant of the compound you’re interested in, with a methacrylate group instead of a 4-methylbenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of “(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” has been reported . It has a molecular weight of 186.16 Da .Physical And Chemical Properties Analysis
“(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” is a liquid at room temperature . The compound should be stored in a dark place, sealed, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Lubricating Oils
(2-Oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate has been utilized in the synthesis of new quinazolones, which were evaluated as antioxidant and corrosion inhibitors for gasoline lubricating oil. Compounds containing this chemical showed significant antioxidant activity, contributing to the development of efficient lubricating oil additives (Habib, Hassan, & El‐Mekabaty, 2014).
Antiviral Activity Against Hepatitis B
This compound has been used in the synthesis of N-substituted pyrimidine acyclic nucleosides, which showed moderate to high antiviral activities against hepatitis B virus (HBV). This research indicates its potential in the development of new antiviral drugs (Abdel-Rahman, Zeid, Barakat, & El‐Sayed, 2009).
Antimicrobial Screening
In a study focusing on the synthesis and antimicrobial screening of novel compounds, this compound was used to synthesize compounds with moderate inhibitory activity against the fungus Candida albicans. This highlights its role in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Polymer Synthesis and Miscibility Studies
This compound has been crucial in the synthesis of novel copolymers, such as poly{(2-oxo-1,3-dioxolan-4-yl)methyl vinyl ether}-co-acrylonitrile, showing potential in developing new materials with unique properties like miscibility and thermal stability (Ha, Yoo, Park, Jo, Lee, & Cho, 2002).
Safety and Hazards
“(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate” is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
It is known that this compound can be used as a reagent in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context.
Mode of Action
As a reagent in organic synthesis , it likely interacts with its targets through chemical reactions, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
As a reagent in organic synthesis , it may be involved in various biochemical pathways depending on the specific reactions it is used in.
Result of Action
As a reagent in organic synthesis , the results of its action would likely depend on the specific reactions it is used in.
Action Environment
It is recommended to store this compound in a dark place, sealed and dry, at 2-8°c , suggesting that light, air, moisture, and temperature could potentially affect its stability and efficacy.
Propiedades
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6S/c1-8-2-4-10(5-3-8)18(13,14)16-7-9-6-15-11(12)17-9/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTSYAZCITXWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186382 | |
| Record name | 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949895-84-5 | |
| Record name | 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949895-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)
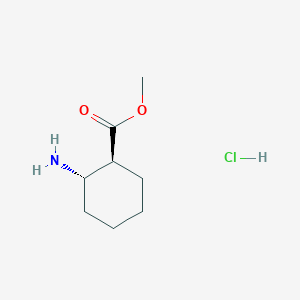
![4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173680.png)
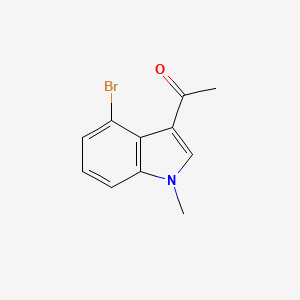
![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3173705.png)
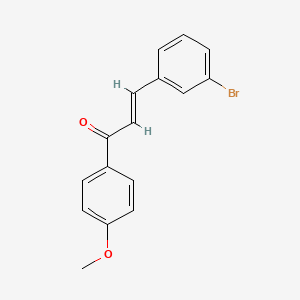
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea](/img/structure/B3173721.png)
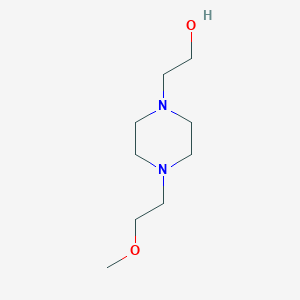
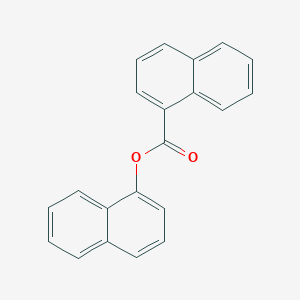
![2-Methyl-1H-benzo[d]imidazol-7-ol](/img/structure/B3173732.png)
![1-{4-[(2E)-3-(4-Methylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B3173750.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid](/img/structure/B3173758.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B3173768.png)